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molecular formula C7H16O2 B3053930 6-Methoxyhexan-1-ol CAS No. 57021-65-5

6-Methoxyhexan-1-ol

Cat. No. B3053930
M. Wt: 132.2 g/mol
InChI Key: CROLBRYGLOVQCD-UHFFFAOYSA-N
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Patent
US05591887

Procedure details

Sodium hydride (NaH) (50%, 6.12 g) suspended in tetrahydrofuran (THF) (60 ml) was added to a solution of 1,6-hexanediol (15.0 g) in THF (200 ml), and kept at 60° C. until gas evolution stopped. After cooling, a solution of methyl iodide (12 ml) in THF (35 ml) was added and kept overnight at room temperature. The crude product obtaind after the usual work-up was chromatographed to give 6-methoxy-1-hexanol. Yield; 8.16 g
Quantity
6.12 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:10])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][OH:9].[CH3:11]I>O1CCCC1>[CH3:11][O:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][OH:10] |f:0.1|

Inputs

Step One
Name
Quantity
6.12 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(CCCCCO)O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
CI
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 60° C. until gas evolution
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The crude product obtaind after the usual work-up was chromatographed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCCCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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